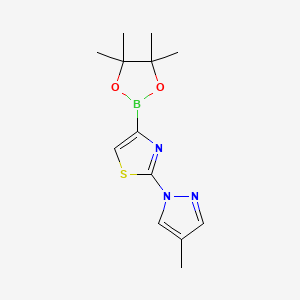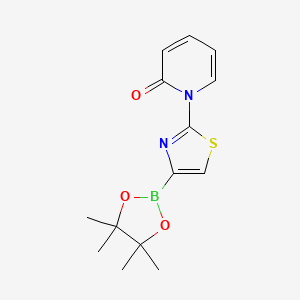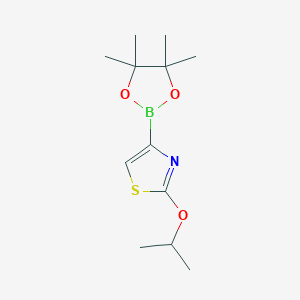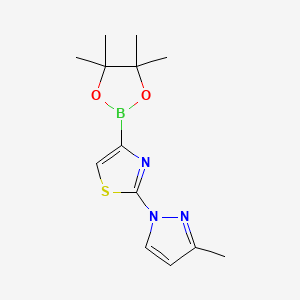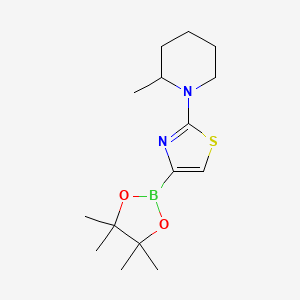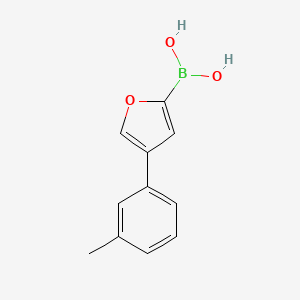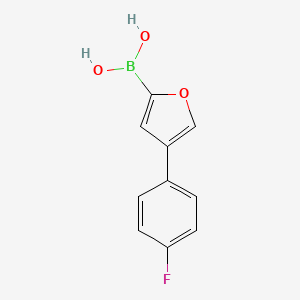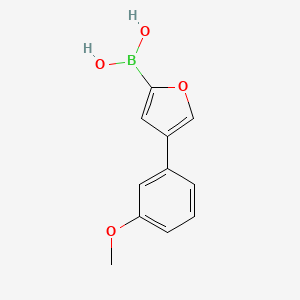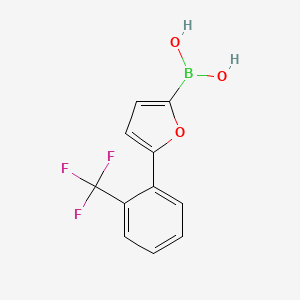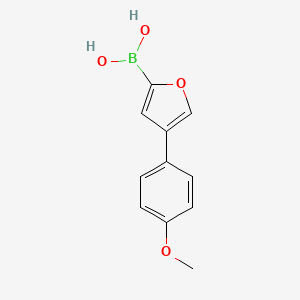
4-(4-Methoxyphenyl)furan-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)furan-2-boronic acid (4-MPFBA) is a boronic acid derivative of 4-methoxyphenol, which has been extensively studied for its potential applications in various areas of research. It has been used as a catalyst in organic synthesis, as a ligand for metal ion coordination, and as a reagent for the preparation of various organometallic compounds. 4-MPFBA has also been studied for its potential as an anti-inflammatory agent and as a therapeutic agent for various diseases.
Scientific Research Applications
4-(4-Methoxyphenyl)furan-2-boronic acid has been studied for its potential applications in various areas of research. It has been used as a catalyst in organic synthesis, as a ligand for metal ion coordination, and as a reagent for the preparation of various organometallic compounds. 4-(4-Methoxyphenyl)furan-2-boronic acid has also been studied for its potential as an anti-inflammatory agent and as a therapeutic agent for various diseases. In addition, 4-(4-Methoxyphenyl)furan-2-boronic acid has been used in the synthesis of a variety of organic compounds, including aryl boronic acids, aryl boronic esters, and aryl boronic anhydrides.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)furan-2-boronic acid is not fully understood. It is believed that the boronic acid moiety of 4-(4-Methoxyphenyl)furan-2-boronic acid binds to the active site of enzymes, thus preventing them from performing their normal function. In addition, 4-(4-Methoxyphenyl)furan-2-boronic acid has been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
4-(4-Methoxyphenyl)furan-2-boronic acid has been studied for its effects on various biochemical and physiological processes. In vitro studies have shown that 4-(4-Methoxyphenyl)furan-2-boronic acid can inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase. In addition, 4-(4-Methoxyphenyl)furan-2-boronic acid has been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In vivo studies have demonstrated that 4-(4-Methoxyphenyl)furan-2-boronic acid can reduce inflammation and pain in animal models of inflammation.
Advantages and Limitations for Lab Experiments
4-(4-Methoxyphenyl)furan-2-boronic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. In addition, 4-(4-Methoxyphenyl)furan-2-boronic acid is soluble in a variety of organic solvents, making it suitable for use in a variety of reactions. However, 4-(4-Methoxyphenyl)furan-2-boronic acid is relatively insoluble in water, which can make it difficult to use in certain reactions.
Future Directions
The potential applications of 4-(4-Methoxyphenyl)furan-2-boronic acid are still being explored. Further research is needed to understand the mechanism of action of 4-(4-Methoxyphenyl)furan-2-boronic acid and to develop new methods for its synthesis and use in laboratory experiments. In addition, further research is needed to determine the effects of 4-(4-Methoxyphenyl)furan-2-boronic acid on other biochemical and physiological processes. Finally, further research is needed to evaluate the potential therapeutic applications of 4-(4-Methoxyphenyl)furan-2-boronic acid and to develop new methods for its delivery.
Synthesis Methods
The synthesis of 4-(4-Methoxyphenyl)furan-2-boronic acid has been reported in several studies. The most common methods involve the reaction of 4-methoxyphenol with boronic acid in the presence of a Lewis acid, such as boron trifluoride etherate or boron trichloride. The reaction is typically carried out in aqueous media, and the product can be isolated by simple filtration. Other methods for the synthesis of 4-(4-Methoxyphenyl)furan-2-boronic acid include the reaction of 4-methoxyphenol with boronic acid in the presence of a base, such as sodium hydroxide, and the reaction of 4-methoxyphenol with an organic boron compound, such as boronic anhydride.
properties
IUPAC Name |
[4-(4-methoxyphenyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO4/c1-15-10-4-2-8(3-5-10)9-6-11(12(13)14)16-7-9/h2-7,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWRTRRKZHFANC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC=C(C=C2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)furan-2-boronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



